molecular formula C8H7F3N2O B8164261 N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide

N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide

Cat. No.: B8164261
M. Wt: 204.15 g/mol
InChI Key: OCBAYINRTNARBF-UHFFFAOYSA-N
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Description

N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide is a chemical reagent designed for research and development purposes. This compound is part of a class of molecules where a fluoropyridine carboxamide is linked to a difluoroethyl group. Such structural motifs are of significant interest in medicinal chemistry and drug discovery. Compounds with difluoroethyl groups are often explored as bioisosteres, where the difluoromethyl (CF2H) group can act as a hydrogen bond donor, mimicking properties of hydroxyl or other functional groups to modulate a compound's interaction with biological targets, its metabolic stability, and its lipophilicity . The integration of a fluoropyridine ring further enhances the molecule's potential as a building block for pharmaceuticals and agrochemicals, as fluorine and pyridine are common features in active ingredients. Researchers may utilize this reagent in the synthesis of more complex molecules, as a reference standard in analytical studies, or as a starting material for probing biological mechanisms. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2,2-difluoroethyl)-2-fluoropyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2O/c9-6(10)4-13-8(14)5-2-1-3-12-7(5)11/h1-3,6H,4H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBAYINRTNARBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)F)C(=O)NCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions: N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific nucleophiles and reaction conditions used. For example, substitution reactions with thiols can yield thioethers, while reactions with amines can produce amides .

Mechanism of Action

The mechanism of action of N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity through hydrogen bonding and hydrophobic interactions . This can lead to the modulation of biological pathways and the inhibition or activation of specific proteins .

Comparison with Similar Compounds

Research Implications and Gaps

  • Biological Activity: No direct activity data are available for the target compound. However, analogs like 2-(4-fluorophenyl)-N-methyl-5-(3-((1-methylcyclopropyl)carbamoyl)phenyl)-6-((2,2,2-trifluoroethyl)amino)furo[2,3-b]pyridine-3-carboxamide () show kinase inhibition, suggesting fluorinated pyridines as promising scaffolds .
  • Synthetic Optimization : The difluoroethyl group may offer a synthetic advantage over bulkier substituents (e.g., tert-butylcarbamoyl in ) in terms of reaction yields and scalability .

Biological Activity

Pharmacological Properties

N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide exhibits enhanced lipophilicity, metabolic stability, and hydrogen-bonding capabilities due to its fluorinated structure. These properties contribute to its potential as a drug candidate and its interactions with biological targets.

The compound's primary mechanism of action involves interactions with specific molecular targets, such as enzymes or receptors. These interactions are facilitated by:

  • Hydrogen bonding
  • Hydrophobic interactions
  • Enhanced binding affinity due to fluorine incorporation

Enzyme Inhibition

This compound has shown promise as an enzyme inhibitor, particularly in the context of signaling pathways. While specific data for this compound is limited, structurally similar compounds have demonstrated significant inhibitory effects. For instance, 2′-fluoro nucleosides have shown inhibition of viral replication enzymes .

Antiviral Activity

Although direct data for this compound is not available, structurally similar fluorinated compounds have demonstrated antiviral properties. For example:

CompoundAntiviral ActivityEC50
2′-FdCHCV replicon inhibitionEC90 = 5.0 μM
2′-FdCSARS-CoV-2 inhibitionEC50 = 175.2 μM

These data suggest potential antiviral applications for this compound, warranting further investigation .

Anticancer Potential

The compound's structural features suggest possible anticancer activity. Fluorinated compounds often exhibit improved metabolic stability and enhanced target binding, which are beneficial in cancer therapeutics. However, specific studies on this compound's anticancer properties are needed to confirm this potential.

Structure-Activity Relationship (SAR)

The biological activity of this compound is closely tied to its structural features:

  • The 2,2-difluoroethyl group enhances lipophilicity and metabolic stability.
  • The fluoropyridine moiety contributes to the compound's unique chemical properties and potential biological interactions.
  • The carboxamide functional group plays a role in hydrogen bonding and target recognition.

Case Study: Comparison with Similar Compounds

While direct case studies on this compound are not available, insights can be gained from studies on similar compounds:

  • 2-Chloro-N-(2,2-difluoroethyl)-5-fluoropyridine-3-carboxamide:
    • Exhibits significant biological activity as an inhibitor in various signaling pathways.
    • Demonstrates potential applications in cancer research and neurodegenerative disease treatment.
  • N-(cyclobutylmethyl)-2-fluoropyridine-3-carboxamide:
    • Explored for anti-inflammatory and anticancer properties.
    • Interacts with biological targets through binding interactions, modulated by its fluorine atom and cyclobutylmethyl group.

These case studies highlight the potential of this compound in various therapeutic applications, emphasizing the need for further research specific to this compound.

Q & A

Q. What are the optimal synthetic routes for N-(2,2-Difluoroethyl)-2-fluoropyridine-3-carboxamide, and how do reaction conditions influence yield?

The synthesis typically involves coupling 2-fluoropyridine-3-carboxylic acid with 2,2-difluoroethylamine. Key steps include:

  • Activation of the carboxylic acid : Use carbodiimides (e.g., EDC or DCC) with catalytic DMAP to form an active ester intermediate.
  • Amide bond formation : React the activated acid with 2,2-difluoroethylamine in anhydrous DMF or THF at 0–25°C.
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures.

Q. Critical factors :

  • Solvent polarity : Higher polarity solvents (DMF) improve solubility but may require longer reaction times.
  • Temperature : Elevated temperatures (>40°C) risk decomposition of the difluoroethyl group.
  • Catalyst choice : Palladium catalysts (e.g., Pd(OAc)₂) can enhance coupling efficiency in multi-step syntheses .

Q. How can structural ambiguities in this compound be resolved using spectroscopic methods?

  • ¹H/¹³C NMR : Assign fluorine-coupled peaks (e.g., splitting patterns for CF₂ groups) and confirm amide proton resonance (~8.5–9.5 ppm).
  • X-ray crystallography : Resolve conformational isomerism (e.g., rotational barriers around the amide bond) .
  • FT-IR : Validate amide C=O stretch (~1650–1680 cm⁻¹) and aromatic C-F vibrations (~1200 cm⁻¹).

Q. Common pitfalls :

  • Overlapping signals in NMR due to fluorine’s quadrupolar effects.
  • Crystal polymorphism affecting diffraction patterns.

Q. What stability considerations are critical for handling this compound in experimental settings?

  • Light sensitivity : Store in amber vials under inert gas (Ar/N₂) to prevent photodegradation of the fluoropyridine ring.
  • Hydrolytic stability : Avoid aqueous buffers at pH >8, which may cleave the amide bond.
  • Thermal stability : Decomposition observed above 150°C (DSC/TGA data recommended) .

Advanced Research Questions

Q. How can conflicting data on the compound’s solubility in polar vs. nonpolar solvents be reconciled?

Discrepancies arise from solvent purity, temperature, and crystallization kinetics. A systematic approach includes:

  • Phase-solubility studies : Measure equilibrium solubility in DMSO, ethanol, and chloroform at 25°C and 37°C.
  • Hansen solubility parameters : Compare experimental results with computational predictions to identify outliers .
  • Co-solvent systems : Test binary mixtures (e.g., PEG-400/water) to enhance solubility for biological assays.

Q. What mechanistic insights explain the compound’s interaction with enzymatic targets (e.g., kinases or proteases)?

  • Fluorine’s electronic effects : The 2-fluoropyridine group enhances electron-withdrawing properties, stabilizing hydrogen bonds with catalytic residues (e.g., ATP-binding pockets).
  • DFT calculations : Model charge distribution to predict binding affinity differences between fluorinated and non-fluorinated analogs.
  • Enzyme kinetics : Perform Michaelis-Menten assays with/without the compound to assess competitive vs. non-competitive inhibition .

Q. How can computational modeling guide the optimization of this compound for improved bioavailability?

  • Molecular dynamics (MD) simulations : Predict membrane permeability by analyzing logP and polar surface area.
  • ADMET profiling : Use tools like SwissADME to assess CYP450 metabolism risks and blood-brain barrier penetration.
  • Structural modifications : Introduce hydrophilic substituents (e.g., hydroxyl groups) while retaining fluorine’s metabolic stability .

Q. What experimental strategies address discrepancies in reported biological activity across cell-based vs. in vivo models?

  • Metabolite profiling : Identify active/inactive metabolites via LC-MS in plasma and tissue homogenates.
  • Dose-response calibration : Adjust concentrations to account for protein binding differences in serum-containing media.
  • Tissue distribution studies : Use radiolabeled (¹⁴C or ³H) compound to track bioavailability .

Q. How do structural modifications to the difluoroethyl group impact the compound’s pharmacokinetic profile?

  • Comparative SAR studies : Replace CF₂CH₃ with CHF₂ or CF₃ groups to evaluate effects on half-life and clearance.
  • In vitro microsomal assays : Measure metabolic stability using liver microsomes to correlate substituent size with oxidation rates.
  • Crystallographic data : Analyze steric clashes in enzyme-binding pockets caused by bulkier substituents .

Q. What analytical methods are most effective for characterizing degradation products under accelerated stability conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and acidic/basic hydrolysis.
  • HPLC-MS/MS : Identify major degradants (e.g., hydrolyzed amide or defluorinated pyridine).
  • Stability-indicating assays : Validate methods using spiked samples with synthetic degradants .

Q. How can researchers design robust structure-activity relationship (SAR) studies for this compound?

  • Scaffold diversification : Synthesize analogs with variations in pyridine substitution (e.g., 3- vs. 4-fluoro) and amide linker length.
  • Biological testing : Prioritize assays measuring IC₅₀, selectivity indices, and cytotoxicity (e.g., HEK293 vs. cancer cell lines).
  • Data normalization : Use Z-factor validation to ensure assay reproducibility across batches .

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